molecular formula C26H26N2O2S B11463840 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylbutoxy)benzamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylbutoxy)benzamide

Cat. No.: B11463840
M. Wt: 430.6 g/mol
InChI Key: LTDWYPCAMPFNSP-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylbutoxy)benzamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylbutoxy)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to enhance the efficiency and sustainability of the process .

Scientific Research Applications

Chemistry

In chemistry, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylbutoxy)benzamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its benzothiazole moiety is known for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties . Researchers are investigating its potential as a drug candidate for various diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its unique structure makes it a valuable component in the design of advanced materials for electronics, coatings, and other applications .

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylbutoxy)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction or gene expression, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core and exhibit similar biological activities.

    Benzamides: Compounds such as N-phenylbenzamide and N-(2-hydroxyphenyl)benzamide share the benzamide moiety and are used in various applications.

Uniqueness

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylbutoxy)benzamide is unique due to the combination of its benzothiazole and benzamide structures, along with the 3-methylbutoxy group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H26N2O2S

Molecular Weight

430.6 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylbutoxy)benzamide

InChI

InChI=1S/C26H26N2O2S/c1-17(2)14-15-30-23-7-5-4-6-21(23)25(29)27-20-11-9-19(10-12-20)26-28-22-13-8-18(3)16-24(22)31-26/h4-13,16-17H,14-15H2,1-3H3,(H,27,29)

InChI Key

LTDWYPCAMPFNSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OCCC(C)C

Origin of Product

United States

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